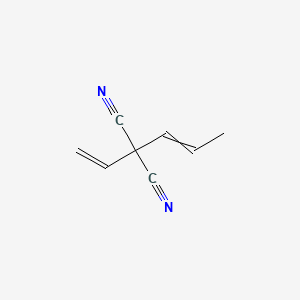![molecular formula C8H13N3O5 B14359215 Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate CAS No. 92117-88-9](/img/structure/B14359215.png)
Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate is a chemical compound with a unique structure that includes an imidazolidinone ring
Vorbereitungsmethoden
The synthesis of Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate typically involves the reaction of ethyl carbamate with a suitable imidazolidinone derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate can be compared with other similar compounds, such as:
- Ethyl [2-(2,5-dioxoimidazolidin-1-yl)acetate
- Ethyl [2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific imidazolidinone ring and ethoxycarbamate group, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
92117-88-9 |
|---|---|
Molekularformel |
C8H13N3O5 |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
ethyl N-[2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate |
InChI |
InChI=1S/C8H13N3O5/c1-2-15-8(14)11-16-4-3-5-6(12)10-7(13)9-5/h5H,2-4H2,1H3,(H,11,14)(H2,9,10,12,13) |
InChI-Schlüssel |
VYPCDECMRZBOJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NOCCC1C(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)


![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)




